Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Catalog No.
S1903453
CAS No.
1173023-24-9
M.F
C30H47O2P
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

CAS Number

1173023-24-9

Product Name

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

IUPAC Name

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C30H47O2P

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3

InChI Key

AZEBUSRDBBMQGF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS 1173023-24-9) is a highly sterically hindered, electron-rich secondary diarylphosphine. In commercial and advanced academic settings, it serves as the critical building block for synthesizing premium DTBM-substituted chiral diphosphine ligands, such as DTBM-SEGPHOS, DTBM-BINAP, and DTBM-Garphos [1]. The unique 3,5-di-tert-butyl-4-methoxy substitution pattern creates an exceptionally deep and rigid chiral pocket when incorporated into transition-metal catalysts. This structural feature enables unprecedented enantioselectivity and massive turnover numbers (TON) in the asymmetric transformation of highly hindered substrates, making this specific secondary phosphine indispensable for high-value catalyst manufacturing [2].

Substituting this compound with standard secondary phosphines, such as diphenylphosphine or di-p-tolylphosphine, fundamentally alters the steric and electronic environment of the resulting ligand, leading to catastrophic drops in enantiomeric excess (ee) when processing sterically congested substrates[1]. Furthermore, attempting to substitute the free secondary phosphine with its oxidized counterpart, bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide, introduces severe process inefficiencies. The oxide requires harsh, late-stage reduction steps (e.g., using trichlorosilane) that can compromise the optical purity of sensitive chiral backbones. Procuring the free secondary phosphine allows for direct, atom-economical palladium-catalyzed C-P cross-coupling, preserving chiral integrity and maximizing yield [2].

Superior Enantioselectivity and Turnover in Asymmetric Conjugate Reduction

Ligands synthesized directly from this secondary phosphine (e.g., DTBM-SEGPHOS) demonstrate extraordinary catalytic efficiency compared to those derived from standard p-tolyl or phenyl phosphines. In the asymmetric 1,4-reduction of hindered β-substituted cycloalkenones (such as isophorone), CuH catalysts ligated with DTBM-SEGPHOS achieved 98.5% ee at an unprecedented substrate-to-ligand (S/L) ratio of 275,000:1 [1]. In contrast, standard p-Tol-BINAP or BIPHEMP ligands require significantly higher catalyst loadings and typically yield lower enantioselectivities for such sterically demanding substrates [1].

Evidence DimensionSubstrate-to-Ligand (S/L) Ratio and Enantioselectivity (ee)
Target Compound DataDTBM-SEGPHOS (derived from target): 98.5% ee at 275,000:1 S/L ratio
Comparator Or BaselineStandard p-Tol-BINAP/BIPHEMP: Lower ee, restricted to lower S/L ratios
Quantified DifferenceOrders of magnitude higher turnover number (TON) with near-perfect enantioselectivity for the DTBM derivative.
ConditionsCuH-catalyzed 1,4-reduction of isophorone using PMHS at 0 °C.

Procuring the DTBM secondary phosphine allows manufacturers to synthesize premium-tier ligands that drastically reduce catalyst loading costs in industrial-scale asymmetric synthesis.

Direct C-P Coupling Efficiency vs. Phosphine Oxide Precursors

Utilizing the free secondary phosphine allows for direct palladium- or nickel-catalyzed C-P cross-coupling with chiral biaryl triflates or halides. This direct route avoids the harsh conditions required when using bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide, which necessitates a subsequent reduction step (often using hazardous trichlorosilane) that risks racemization or degradation of sensitive chiral backbones[1]. By bypassing the deoxygenation step, the overall synthetic sequence to chiral diphosphines is shortened and the risk of epimerization is eliminated [2].

Evidence DimensionSynthetic Steps and Backbone Preservation
Target Compound DataBis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Direct C-P coupling, 0 late-stage reduction steps
Comparator Or BaselineBis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide: Requires 1 harsh late-stage reduction step (e.g., HSiCl3)
Quantified DifferenceElimination of 1 hazard-prone reduction step, preventing backbone racemization.
ConditionsSynthesis of chiral biaryl diphosphines via metal-catalyzed cross-coupling.

For commercial ligand manufacturing, avoiding late-stage harsh reductions improves overall yield, safety, and enantiomeric purity of the final catalyst.

Enhanced Electronic Donating Ability for Cross-Coupling Catalysts

The para-methoxy and meta-tert-butyl groups on the aryl rings make this secondary phosphine significantly more electron-rich than standard diphenylphosphine. When incorporated into ligands, this increased electron density accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions [1]. This allows the resulting catalysts to activate challenging, unactivated aryl chlorides at lower temperatures compared to catalysts bearing standard phenyl or p-tolyl phosphine groups [1].

Evidence DimensionLigand Electron Donating Capacity (Impact on Oxidative Addition)
Target Compound DataDTBM-derived ligands: Enhanced electron density enables activation of unactivated aryl chlorides
Comparator Or BaselinePhenyl-derived ligands: Insufficient electron density for mild activation of unactivated aryl chlorides
Quantified DifferenceBroader substrate scope, including unactivated aryl chlorides, under milder thermal conditions.
ConditionsPd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Buyers developing next-generation cross-coupling catalysts must select the DTBM precursor to achieve the electron-rich profile required for unactivated or sterically hindered substrates.

Industrial-Scale Synthesis of DTBM-SEGPHOS and DTBM-BINAP

This compound is the premier precursor for manufacturing high-value chiral diphosphine ligands. Its direct use in transition-metal-catalyzed C-P cross-coupling with chiral biaryl backbones streamlines production and avoids the racemization risks associated with reducing phosphine oxides [2].

Asymmetric Hydrogenation and Conjugate Reduction Catalysis

Ligands derived from this precursor are critical for formulating Ru, Rh, and Cu catalysts used in the asymmetric reduction of highly hindered ketones, enones, and imines. The deep chiral pocket provided by the DTBM groups ensures exceptional enantioselectivities (often >98% ee) even at extremely high substrate-to-catalyst ratios [1].

Development of Bulky, Electron-Rich Cross-Coupling Ligands

Beyond asymmetric catalysis, the secondary phosphine is utilized to synthesize specialized ligands for challenging cross-coupling reactions (e.g., Buchwald-Hartwig aminations of aryl chlorides), where the strong electron-donating nature and massive steric bulk of the DTBM groups facilitate difficult oxidative additions and reductive eliminations[3].

XLogP3

9.7

Wikipedia

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane

Dates

Last modified: 08-16-2023

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